2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide
CAS No.: 1306738-34-0
Cat. No.: VC2934541
Molecular Formula: C14H18N6OS
Molecular Weight: 318.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1306738-34-0 |
|---|---|
| Molecular Formula | C14H18N6OS |
| Molecular Weight | 318.4 g/mol |
| IUPAC Name | 2-[[5-(anilinomethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide |
| Standard InChI | InChI=1S/C14H18N6OS/c1-2-8-20-12(9-16-11-6-4-3-5-7-11)18-19-14(20)22-10-13(21)17-15/h2-7,16H,1,8-10,15H2,(H,17,21) |
| Standard InChI Key | WRSYYHZTEFEHOF-UHFFFAOYSA-N |
| SMILES | C=CCN1C(=NN=C1SCC(=O)NN)CNC2=CC=CC=C2 |
| Canonical SMILES | C=CCN1C(=NN=C1SCC(=O)NN)CNC2=CC=CC=C2 |
Introduction
2-{[4-Allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide is a complex organic compound featuring a triazole ring, an allyl group, and a hydrazide moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, which are often associated with triazole derivatives, such as antimicrobial and antifungal properties.
Synthesis Methods
The synthesis of 2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide typically involves multi-step reactions. While specific synthesis routes for this compound are not detailed in the available literature, general methods for synthesizing similar triazole derivatives often involve the use of thioureas or thioamides as precursors, which can be converted into triazoles through various chemical transformations .
Biological Activity and Potential Applications
Triazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, antifungal, and antiviral properties. Although specific biological activity data for 2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide is limited, its structural features suggest potential applications in pharmaceuticals, particularly in the development of new antimicrobial agents.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-{[4-Allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide | Triazole ring, allyl group, hydrazide moiety | Potential antimicrobial activity |
| 5-(Phenyl)-4H-1,2,4-triazol-3-thiol | Triazole ring with thiol group | Stronger antioxidant activity |
| 1-(Substituted phenyl)-3-methyltriazole | Triazole derivative without hydrazide | Different biological activity profile |
Safety and Handling
This compound is classified as an irritant, indicating the need for appropriate handling and safety precautions when working with it in a laboratory setting .
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